Regioisomeric Carboxamide Position: 3-Carboxamide vs. 4-Carboxamide Structural Comparison
The target compound bears the carboxamide group at the piperidine 3-position, whereas the most closely related cataloged analog, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (CAS 303149-97-5), carries it at the 4-position [1]. This regioisomeric difference alters the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore relative to the 6-chloropyridazine ring. While direct comparative activity data are not publicly available, the 3-position substitution introduces a chiral center (absent in the 4-carboxamide) that may be exploited for enantioselective target engagement.
| Evidence Dimension | Carboxamide substitution position on piperidine ring |
|---|---|
| Target Compound Data | Piperidine 3-carboxamide (chiral center at C3) |
| Comparator Or Baseline | 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide (CAS 303149-97-5; achiral at carboxamide position) |
| Quantified Difference | Regioisomeric shift from 4-position to 3-position; introduction of stereochemical complexity |
| Conditions | Structural comparison based on IUPAC nomenclature and PubChem records |
Why This Matters
Selection of the 3-carboxamide regioisomer enables access to stereochemically defined analogs for chiral SAR exploration, which the 4-carboxamide cannot provide.
- [1] PubChem. 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide, CID 6409755. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6409755 View Source
